(5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
(5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.
Reduction of Indole: The brominated indole is then reduced to form 5-bromo-2,3-dihydroindole. This reduction can be achieved using hydrogenation or other suitable reducing agents.
Coupling with Trimethoxybenzoyl Chloride: The 5-bromo-2,3-dihydroindole is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound or to remove specific functional groups.
Substitution: The bromine atom in the indole ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as organolithium compounds, Grignard reagents, and halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It may be studied for its potential biological activities, such as anticancer, antiviral, or antimicrobial properties.
Medicine: The compound can be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, catalysts, or other industrial products.
Mechanism of Action
The mechanism of action of (5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the exact mechanism of action and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2,3-dihydroindol-1-yl)-(4-ethylsulfanyl-3-nitrophenyl)methanone
- (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone
Uniqueness
(5-Bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone is unique due to the presence of both the brominated dihydroindole moiety and the trimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18BrNO4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-9-12(10-16(23-2)17(15)24-3)18(21)20-7-6-11-8-13(19)4-5-14(11)20/h4-5,8-10H,6-7H2,1-3H3 |
InChI Key |
WQEJDTDMFXKTOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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